

physicochemical properties of monoethyl phosphate

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Compound of Interest

Compound Name: Ethyl dihydrogen phosphate

Cat. No.: B155537

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An In-depth Technical Guide on the Physicochemical Properties of Monoethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl phosphate (MEP), also known as **ethyl dihydrogen phosphate**, is an organophosphate compound that serves as a fundamental structural motif in various biologically relevant molecules and as an intermediate in organic synthesis.^{[1][2]} As a monoalkyl ester of phosphoric acid, its physicochemical properties, such as acidity, solubility, and stability, are of significant interest in fields ranging from medicinal chemistry, where phosphate groups are used to improve the water solubility of prodrugs, to biochemistry and materials science.^[1] This document provides a comprehensive overview of the core physicochemical properties of monoethyl phosphate, detailed experimental protocols for their determination, and logical workflows to guide characterization efforts.

Chemical Identity and Structure

Monoethyl phosphate is characterized by a central phosphorus atom bonded to four oxygen atoms, with one oxygen forming an ester linkage with an ethyl group.^[2]

- IUPAC Name: **Ethyl dihydrogen phosphate**^[3]
- Molecular Formula: $C_2H_7O_4P$ ^{[3][4][5]}

- CAS Number: 1623-14-9[3][4]
- Canonical SMILES: CCOP(=O)(O)O[3][6]
- InChIKey: ZJXZSIYSNXXHEA-UHFFFAOYSA-N[3][5]

Physicochemical Properties

The key physicochemical data for monoethyl phosphate are summarized in the tables below. These properties are crucial for understanding its behavior in both chemical and biological systems.

General and Physical Properties

Property	Value	Reference(s)
Molecular Weight	126.05 g/mol	[3][4][5]
Physical Form	Liquid / Yellow Oil	[3][4]
Density	1.3745 g/cm ³ (at 20 °C)	[1][7]
Melting Point	-56.4 °C to 42 °C	[1][3][7][8]
Boiling Point	~215 - 252.4 °C	[1][8]
Refractive Index	1.427	[1]

Note: The wide range in reported melting points may be due to differences in purity or the presence of hydrates.

Solubility and Acidity

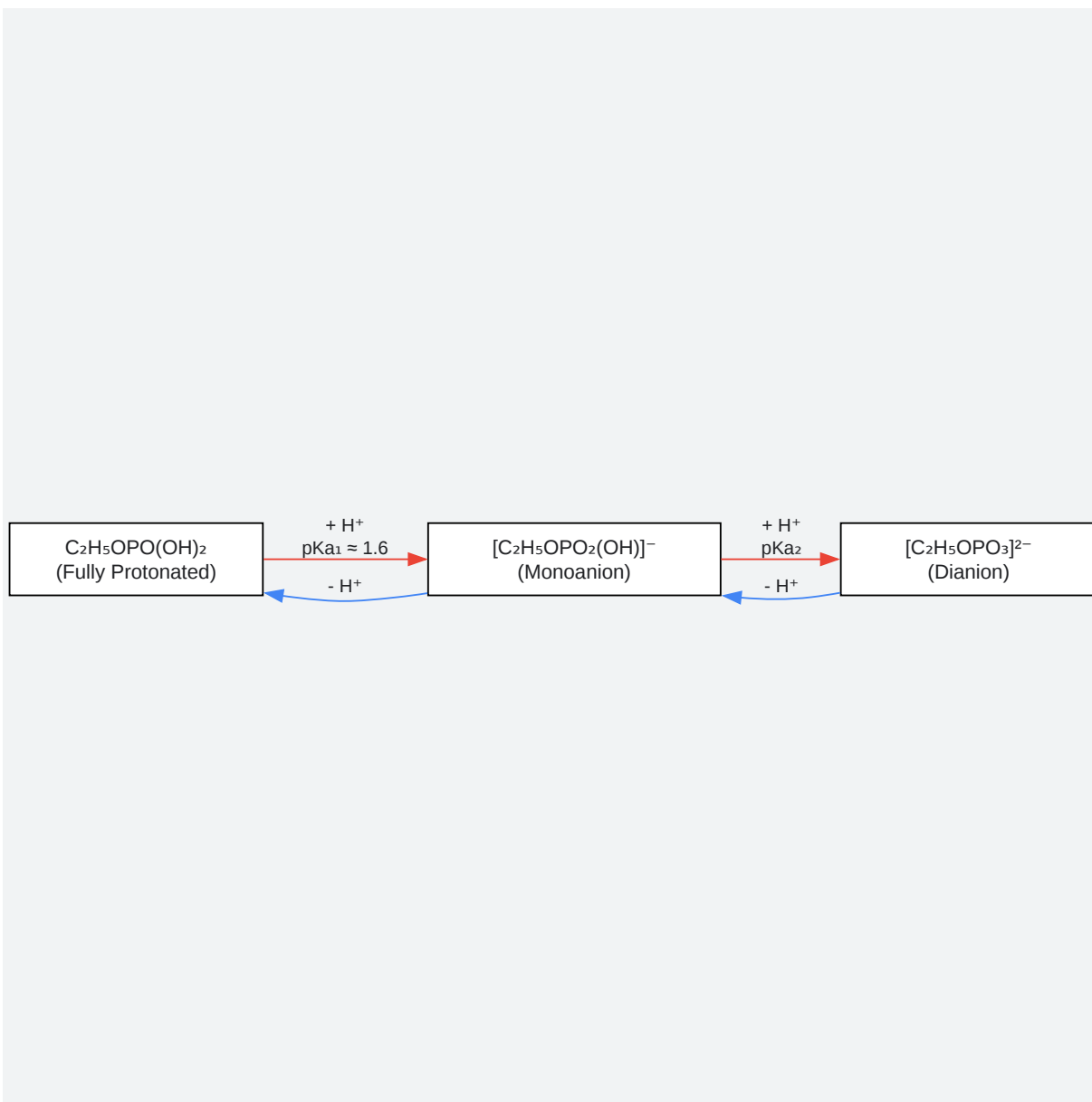
Property	Value	Reference(s)
Water Solubility	Miscible	[1]
logP	0.80	[3]
pKa ₁	1.6 ± 0.01	[6]
pKa ₂ (Predicted)	Not explicitly found, but expected for the second hydroxyl.	

Key Property Analysis

Acidity and Dissociation

Monoethyl phosphate is a dibasic acid due to its two ionizable hydroxyl groups attached to the phosphorus atom. The first dissociation constant (pKa₁) is approximately 1.6, indicating it is a relatively strong acid.[6] This is a characteristic feature of phosphate monoesters. At physiological pH (~7.4), monoethyl phosphate will exist predominantly as the dianionic species (ethyl phosphate²⁻). The acid-base equilibrium is critical for its solubility, interaction with biological membranes, and potential to chelate metal ions.

The dissociation equilibria can be visualized as follows:



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Caption: Acid dissociation equilibria of monoethyl phosphate.

Hydrolytic Stability

The stability of the phosphate ester bond to hydrolysis is a critical parameter, particularly for applications in biological systems or aqueous formulations. Generally, phosphomonoesters are the most stable class of phosphate esters compared to their di- and tri-ester counterparts.[9] This enhanced stability is attributed to the negative charge on the phosphate group, which repels nucleophilic attackers like water or hydroxide ions.[9]

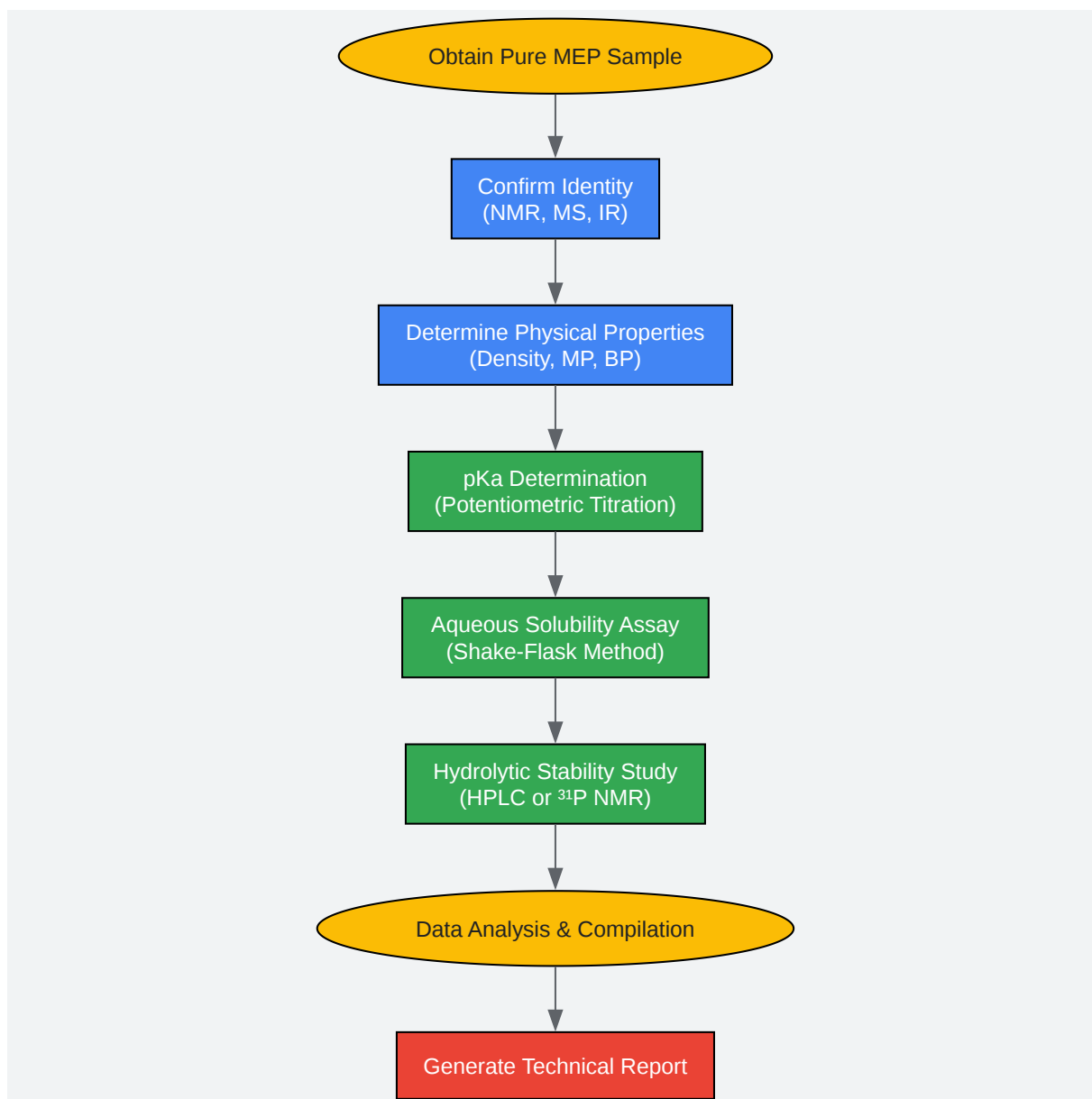
Hydrolysis of monoethyl phosphate results in the cleavage of the ester bond to yield ethanol and inorganic phosphoric acid. The rate of this reaction is highly dependent on pH and temperature.[10] While specific kinetic data for monoethyl phosphate was not found in the initial search, the general mechanism involves nucleophilic attack on the phosphorus atom.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of physicochemical properties. Below are methodologies for determining key parameters of monoethyl phosphate.

General Characterization Workflow

A logical workflow ensures comprehensive characterization of a chemical substance.



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